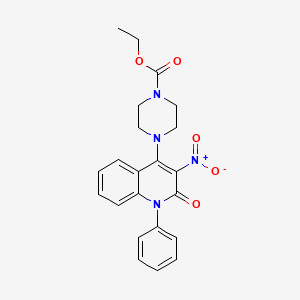
1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” is a complex organic compound. It contains a thiourea group (-NH-CS-NH-) attached to a phenyl group and a propan-2-yl group. The propan-2-yl group is further substituted with a 4-methylpiperazin-1-yl group and a thiophen-2-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with a thiol to form the thiourea group, followed by further substitution reactions to introduce the other groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiourea group would likely contribute to the overall polarity of the molecule, while the phenyl and thiophen-2-yl groups would contribute to its aromaticity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiourea group, which can act as a nucleophile in reactions with electrophiles. The aromatic groups might also undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
Again, without specific data, it’s difficult to predict the physical and chemical properties of this compound. However, based on its structure, it would likely be a solid at room temperature and might have moderate solubility in polar solvents due to the presence of the thiourea group.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been synthesized through reactions involving nucleophilic substitution and bromination, highlighting its utility in organic synthesis (Mishriky & Moustafa, 2013).
- Structural characterization of derivatives of this compound, such as through X-ray analysis and spectroscopic techniques, aids in understanding molecular interactions and properties (Karczmarzyk & Malinka, 2008).
Biological Evaluation and Potential Therapeutic Uses
- Some derivatives have shown affinity towards 5-HT1A receptors, indicating potential in neuroscience and pharmacological research (Pessoa‐Mahana et al., 2012).
- The compound has been used in the design of derivatives with dual 5-HT1A/SSRI activities, suggesting its role in developing antidepressants (Li et al., 2008).
Antimicrobial and Anticancer Applications
- Derivatives of this compound have demonstrated in vitro antimicrobial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing bacterial infections (Tehranchian et al., 2005).
- The synthesis of novel derivatives has been explored for their anticancer activity, showcasing the compound’s potential in oncology research (Al-Mutairi et al., 2019).
Pesticidal Properties
- The compound has been used to synthesize derivatives with pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi, highlighting its potential in agricultural applications (Choi et al., 2015).
Safety And Hazards
As with any chemical compound, handling “1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea” would require appropriate safety precautions. Thioureas can be toxic and can cause irritation to the skin and eyes, so gloves and eye protection should be worn when handling this compound.
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. If it does have pharmacological effects, it could be further developed as a drug. Alternatively, it could have potential uses in materials science or other areas of chemistry.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or research findings. For a more detailed and accurate analysis, further research and experimentation would be required.
Propiedades
IUPAC Name |
1-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4S2/c1-15(20-19(24)21-16-7-4-3-5-8-16)18(17-9-6-14-25-17)23-12-10-22(2)11-13-23/h3-9,14-15,18H,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSEIJQJYQSLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

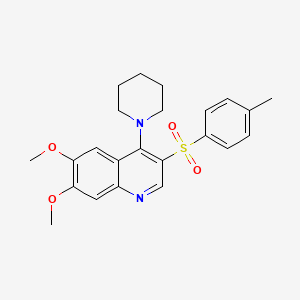
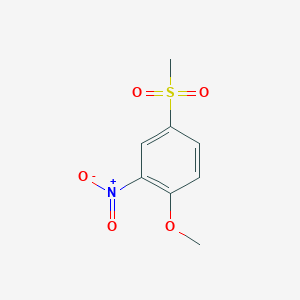
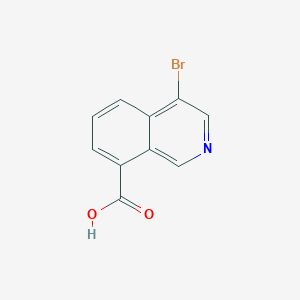
![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)
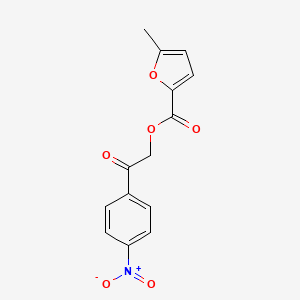
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
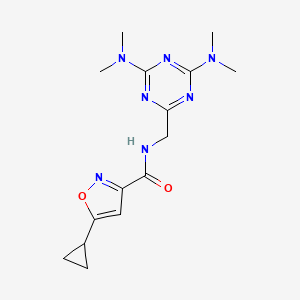
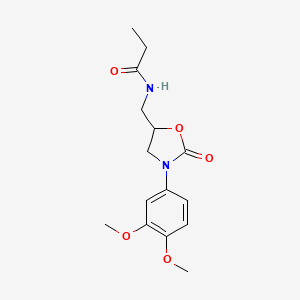

![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
